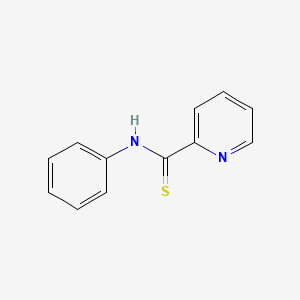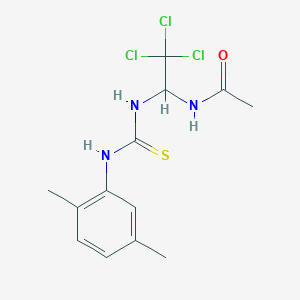
N-phenyl-2-pyridinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-苯基-2-吡啶甲酰硫代胺是一种化合物,由于其在药物化学和材料科学中的多种应用而引起了人们的兴趣。该化合物以苯基通过甲酰硫代胺键连接到吡啶环的存在为特征。其独特的结构使其能够与各种生物靶标相互作用,使其成为药物发现和开发中宝贵的分子。
准备方法
合成路线和反应条件
N-苯基-2-吡啶甲酰硫代胺的合成通常涉及在回流条件下用硫和硫化钠在 2-甲基吡啶中反应 N-取代的苯胺。 反应在 135°C 下进行 48 小时 。该方法确保以高收率和纯度形成所需产物。
工业生产方法
虽然 N-苯基-2-吡啶甲酰硫代胺的具体工业生产方法尚未得到广泛记录,但一般方法涉及扩大实验室合成规模。这包括优化反应条件,使用工业级溶剂,以及采用连续流动反应器以提高效率和收率。
化学反应分析
反应类型
N-苯基-2-吡啶甲酰硫代胺会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜和砜。
还原: 还原反应可以将甲酰硫代胺基团转化为胺。
取代: 苯基和吡啶环可以发生亲电和亲核取代反应。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
取代: 在各种条件下使用卤素、卤代烷烃和亲核试剂等试剂。
形成的主要产物
氧化: 亚砜和砜。
还原: 胺。
取代: 取决于所用试剂的各种取代衍生物。
科学研究应用
N-苯基-2-吡啶甲酰硫代胺在科学研究中具有多种应用:
作用机制
N-苯基-2-吡啶甲酰硫代胺的作用机制,特别是在其作为抗癌剂的作用中,涉及其与组蛋白的相互作用。 该化合物在核小体表面的组氨酸侧链以及核小体核心内形成加合物,干扰染色质活性,从而发挥其抗增殖作用 .
相似化合物的比较
类似化合物
- N-(4-羟基苯基)-2-吡啶甲酰硫代胺
- N-(4-氟苯基)-2-吡啶甲酰硫代胺
- N-(2,4,6-三甲基苯基)-2-吡啶甲酰硫代胺
独特性
N-苯基-2-吡啶甲酰硫代胺因其高亲脂性和小尺寸而脱颖而出,这使其作为抗癌剂的有效性更高。 其在酸性条件下的稳定性和对生物亲核试剂的低反应性使其适合口服给药 .
属性
CAS 编号 |
13225-84-8 |
|---|---|
分子式 |
C12H10N2S |
分子量 |
214.29 g/mol |
IUPAC 名称 |
N-phenylpyridine-2-carbothioamide |
InChI |
InChI=1S/C12H10N2S/c15-12(11-8-4-5-9-13-11)14-10-6-2-1-3-7-10/h1-9H,(H,14,15) |
InChI 键 |
HOMILEBHBIPJEZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=S)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-nitrobenzamide](/img/structure/B11711523.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]propanamide](/img/structure/B11711525.png)
![3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B11711536.png)

![N'-[(E)-(2-nitrophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B11711547.png)


![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide](/img/structure/B11711563.png)
![Ethyl 2-[({2,2,2-trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11711568.png)
![N-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11711572.png)
![N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-[3-(dimethylamino)propylamino]-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11711574.png)

![3-ethyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione](/img/structure/B11711589.png)
